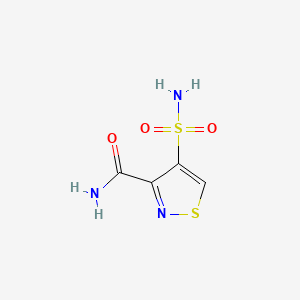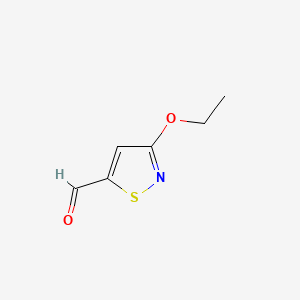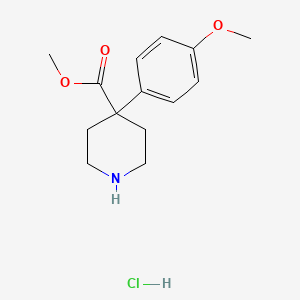
4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride, also known as 4-MSDMBA-HCl, is an organic compound with a wide range of applications in the scientific research field. It is a colorless solid with a molecular weight of 203.6 g/mol and a melting point of 175-176°C. 4-MSDMBA-HCl has several unique properties that make it a useful reagent for lab experiments and scientific research.
科学的研究の応用
4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride has a wide range of applications in the field of scientific research. It is commonly used as a reagent for the synthesis of other compounds, such as peptides, peptidomimetics, and other organic compounds. It can also be used as a buffer for biochemical experiments and as a catalyst for organic reactions. Additionally, 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride is used in the study of enzyme inhibition, drug metabolism, and other biochemical processes.
作用機序
The mechanism of action of 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. Inhibition of cyclooxygenase leads to decreased levels of prostaglandins, which can have a variety of physiological effects, such as decreased inflammation, pain, and fever.
Biochemical and Physiological Effects
4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, leading to decreased levels of prostaglandins and decreased inflammation, pain, and fever. Additionally, 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride has been shown to have anti-inflammatory and anti-oxidant properties, as well as the ability to modulate the activity of certain enzymes and receptors.
実験室実験の利点と制限
4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable and non-toxic. Additionally, it has a wide range of applications in the field of scientific research. However, there are also some limitations to the use of 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride in lab experiments. For example, it has a low solubility in water, and it is not suitable for use in certain types of experiments, such as those involving high temperatures or strong acids.
将来の方向性
There are several potential future directions for research involving 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride. For example, more research could be conducted on the mechanism of action of 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride and its effects on biochemical and physiological processes. Additionally, more research could be conducted on the use of 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride in the synthesis of other compounds and its use as a catalyst for organic reactions. Finally, more research could be conducted on the advantages and limitations of 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride for use in laboratory experiments.
合成法
4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride can be synthesized using several different methods. The most common method involves the reaction of 4-methanesulfonyl-3,3-dimethylbutan-1-amine with hydrochloric acid. This reaction yields 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride as the primary product, along with other by-products such as water and methanol. Other methods of synthesis include the reaction of 4-methanesulfonyl-3,3-dimethylbutan-1-amine with other acids, such as sulfuric acid, phosphoric acid, and nitric acid.
特性
IUPAC Name |
3,3-dimethyl-4-methylsulfonylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2S.ClH/c1-7(2,4-5-8)6-11(3,9)10;/h4-6,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOURGSVNMZVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)CS(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.74 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![rac-methyl (1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B6610659.png)

![tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6610672.png)

![tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate](/img/structure/B6610682.png)




![(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride](/img/structure/B6610718.png)
![1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine](/img/structure/B6610726.png)